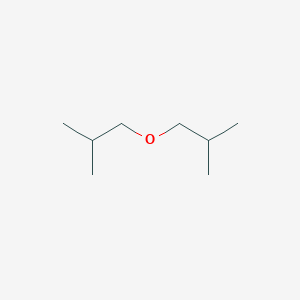

Diisobutyl ether

Cat. No. B008407

Key on ui cas rn:

628-55-7

M. Wt: 130.23 g/mol

InChI Key: SZNYYWIUQFZLLT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04324921

Procedure details

This isomerization reaction has been examined to a very large extent with regard to its mechanism and action of catalysts (J.Amer.Chem.Soc. 84, 3307 (1962)) and it was found that acidic catalysts are required for an isomerization and that of a great number of substances tested only silica gel and aluminum silicate in the form of pumice may practically be used as catalysts. But the activity and selectivity of these catalysts are not yet satisfactory from the economical point of view. Thus, the benzyl ether of hydroxypivalaldehyde can be prepared in the most favorable case with pumice with a conversion of 90 molar % and a selectivity of 83.3 molar %, i.e. a yield of 75 molar %. For the 2-methylpropyl ether, the yield with the same catalyst is 69 molar %, with a conversion of 84 molar % and a selectivity of 82.1 molar %, whereas the methyl ether is formed only in a yield of 38 molar %. When SiO2 is used as catalyst instead of pumice, the yield of the benzyl ether is even markedly lower, i.e. 46 molar %.

Name

Identifiers

|

REACTION_CXSMILES

|

[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[CH2:20]([O:27][CH2:28][C:29]1[CH:34]=CC=C[CH:30]=1)[C:21]1[CH:26]=CC=C[CH:22]=1.OCC(C)(C)C=O>>[CH3:22][CH:21]([CH3:26])[CH2:20][O:27][CH2:28][CH:29]([CH3:34])[CH3:30] |f:0.1.2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si]([O-])([O-])([O-])[O-].[Al+3].[Si]([O-])([O-])([O-])[O-].[Si]([O-])([O-])([O-])[O-].[Al+3].[Al+3].[Al+3]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC(C=O)(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This isomerization reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(COCC(C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |